molecular formula C10H7N3O2S B8386159 5-(2,1-Benzisothiazol-6-yl)-2,4-imidazolidinedione

5-(2,1-Benzisothiazol-6-yl)-2,4-imidazolidinedione

Cat. No. B8386159
M. Wt: 233.25 g/mol
InChI Key: BDSIRDVWZRHEQS-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

18.6 g (0.114 mole) of 10c are stirred analogously to Example 1c in ethanol, methanol and water with 8.4 g (0.171 mole) of sodium cyanide and 43.8 g (0.456 mole) of ammonium carbonate at 60° C. for 16 hours.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]=O)=[CH:6][C:5]=12.[CH3:12][OH:13].[C-]#N.[Na+].[C:17](=[O:20])([O-])[O-].[NH4+:21].[NH4+:22]>C(O)C.O>[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[NH:22][C:12](=[O:13])[NH:21][C:17]3=[O:20])=[CH:6][C:5]=12 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
N=1SC=C2C1C=C(C=C2)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
8.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
43.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N=1SC=C2C1C=C(C=C2)C2C(NC(N2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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